5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine
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Overview
Description
5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine is a compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyridin-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and efficiency. The choice of boron reagents and palladium catalysts is crucial for the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group and a pyridine ring but differs in its substitution pattern.
2-(Trifluoromethyl)pyridin-4-amine: Similar in structure but with different functional groups attached to the pyridine ring.
Uniqueness
5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that require specific interactions and reactivity .
Properties
Molecular Formula |
C12H9F3N2O |
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Molecular Weight |
254.21 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)8-1-3-9(4-2-8)18-10-5-6-11(16)17-7-10/h1-7H,(H2,16,17) |
InChI Key |
YDIRYAVJYFOAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CN=C(C=C2)N |
Origin of Product |
United States |
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